7-Hydroxybenzo[d]isoxazole-3-carboxylic acid
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Overview
Description
7-Hydroxybenzo[d]isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both hydroxyl and carboxylic acid functional groups makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxybenzonitrile with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of 7-oxo-benzo[d]isoxazole-3-carboxylic acid.
Reduction: Formation of 7-hydroxybenzo[d]isoxazole-3-methanol.
Substitution: Formation of 7-halo-benzo[d]isoxazole-3-carboxylic acid derivatives.
Scientific Research Applications
7-Hydroxybenzo[d]isoxazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl and carboxylic acid groups play crucial roles in forming hydrogen bonds and ionic interactions with the target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Benzo[d]isoxazole-3-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
7-Methoxybenzo[d]isoxazole-3-carboxylic acid: Contains a methoxy group instead of a hydroxyl group, leading to different chemical properties.
7-Aminobenzo[d]isoxazole-3-carboxylic acid:
Uniqueness: 7-Hydroxybenzo[d]isoxazole-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which provide a versatile platform for various chemical modifications. This dual functionality enhances its potential in diverse applications, from drug development to material science.
Properties
Molecular Formula |
C8H5NO4 |
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Molecular Weight |
179.13 g/mol |
IUPAC Name |
7-hydroxy-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(8(11)12)9-13-7(4)5/h1-3,10H,(H,11,12) |
InChI Key |
XCGFZYCBEYCVQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)ON=C2C(=O)O |
Origin of Product |
United States |
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